Cas no 6851-80-5 (2-Methoxy-N-methylbenzylamine)

2-Methoxy-N-methylbenzylamine structure
2-Methoxy-N-methylbenzylamine structure
Product Name:2-Methoxy-N-methylbenzylamine
CAS No:6851-80-5
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00025755
CID:47034
PubChem ID:522302
Update Time:2025-07-23

2-Methoxy-N-methylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxyphenyl)-N-methylmethanamine
    • N-(2-METHOXYBENZYL)-N-METHYLAMINE
    • (2-methoxyphenyl)-N-methylmethanamine
    • 2-Methoxy-N-Methylbenzylamine
    • BENZENEMETHANAMINE,2-METHOXY-N-METHYL-
    • (2-methoxybenzyl)methylamine
    • N-methyl-2-methoxybenzylamine
    • [(2-methoxyphenyl)methyl](methyl)amine
    • Benzenemethanamine, 2-methoxy-N-methyl-
    • N-Methyl-O-methoxybenzylamine
    • 1-(2-Methoxyphenyl)-N-methylmethanamine/
    • 2-methoxybenzyl methylamine
    • KSC495A5L
    • (2-methoxy-benzyl)-methyl-amine
    • HMS1788M21
    • N-(2-methoxybenzyl)-
    • A867029
    • SCHEMBL418619
    • FT-0660643
    • JCCQJCOMFAJJCQ-UHFFFAOYSA-N
    • 6851-80-5
    • CS-W023049
    • DTXSID40334912
    • MFCD00025755
    • SB76553
    • SY107300
    • 2-Methoxy-N-methylbenzylamine, 97%
    • ?2-Methoxy-N-methylbenzylamine
    • NCGC00374051-01
    • DS-16600
    • AKOS000264093
    • Z56944118
    • EN300-07484
    • STK832107
    • DB-000157
    • ALBB-027041
    • 2-Methoxy-N-methylbenzylamine
    • MDL: MFCD00025755
    • Inchi: 1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3
    • InChI Key: JCCQJCOMFAJJCQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CNC

Computed Properties

  • Exact Mass: 151.10000
  • Monoisotopic Mass: 152.107539
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • Color/Form: liquid
  • Density: 1.015 g/mL at 25 °C(lit.)
  • Boiling Point: 234-235 °C(lit.)
  • Flash Point: Degrees Fahrenheit:222.8°F
    Degrees Celsius:106°C
  • Refractive Index: n20/D 1.5325(lit.)
  • PSA: 21.26000
  • LogP: 1.80550
  • Solubility: Not determined

2-Methoxy-N-methylbenzylamine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S36
  • HazardClass:8
  • Risk Phrases:R22; R37/38; R41

2-Methoxy-N-methylbenzylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Methoxy-N-methylbenzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:6851-80-5)2-Methoxy-N-methylbenzylamine
Order Number:A867029
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:02
Price ($):283.0
Email:sales@amadischem.com

Additional information on 2-Methoxy-N-methylbenzylamine

Introduction to 2-Methoxy-N-methylbenzylamine (CAS No. 6851-80-5)

2-Methoxy-N-methylbenzylamine, identified by its Chemical Abstracts Service (CAS) number 6851-80-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a benzylamine core with methoxy and N-methyl substituents, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure, characterized by a benzene ring substituted with a methoxy group at the ortho or para position relative to the amine functionality, contributes to its reactivity and potential applications in medicinal chemistry.

The synthesis of 2-Methoxy-N-methylbenzylamine typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution or direct methylation, while the N-methylation is commonly performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of appropriate catalysts. The benzylamine moiety is often derived from the reductive amination of benzaldehyde derivatives, highlighting the compound's synthetic versatility.

In recent years, 2-Methoxy-N-methylbenzylamine has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it may serve as a key intermediate in the synthesis of small-molecule drugs targeting various biological pathways. For instance, analogs of this compound have been investigated for their interactions with enzymes and receptors involved in neurological disorders, inflammation, and cancer.

One of the most compelling aspects of 2-Methoxy-N-methylbenzylamine is its utility as a building block in medicinal chemistry. The presence of both electron-donating (methoxy) and electron-withdrawing (methylamino) groups on the aromatic ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are critical for optimizing drug candidates for oral administration or delivery across biological membranes. Additionally, the compound's ability to undergo further functionalization opens up possibilities for generating libraries of derivatives with tailored biological activities.

Recent advancements in computational chemistry have further enhanced the understanding of 2-Methoxy-N-methylbenzylamine's potential applications. Molecular modeling studies have revealed that this compound can interact with specific binding pockets on target proteins, suggesting its suitability for structure-based drug design. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising lead compounds more efficiently.

The role of 2-Methoxy-N-methylbenzylamine in drug discovery extends beyond its use as an intermediate. It has also been employed in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis, which are essential for producing enantiomerically pure drugs with improved pharmacological profiles. The growing interest in enantioselective synthesis underscores the importance of compounds like 2-Methoxy-N-methylbenzylamine in modern pharmaceutical research.

Another area where 2-Methoxy-N-methylbenzylamine has shown promise is in the development of bioimaging agents. Its ability to form stable complexes with metal ions or fluorescent dyes makes it a valuable component in probes designed for cellular imaging and diagnostics. Such applications are particularly relevant in precision medicine, where targeted imaging techniques are used to guide therapeutic interventions.

The environmental impact and sustainability considerations are also important when evaluating compounds like 2-Methoxy-N-methylbenzylamine. Efforts have been made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Catalytic methods, solvent-free reactions, and biocatalytic processes are among the strategies being explored to enhance the ecological footprint of pharmaceutical manufacturing.

In conclusion, 2-Methoxy-N-methylbenzylamine (CAS No. 6851-80-5) represents a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features enable diverse applications in drug development, from serving as an intermediate to acting as a chiral auxiliary or bioimaging agent. As research continues to uncover new synthetic methodologies and biological functions, the significance of this compound is expected to grow further, reinforcing its position as a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:6851-80-5)2-Methoxy-N-methylbenzylamine
A867029
Purity:99%
Quantity:25g
Price ($):283.0
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